molecular formula C14H22O4 B12443425 ethyl (1S,5S,6S)-5-(pentan-3-yloxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate CAS No. 2413185-88-1

ethyl (1S,5S,6S)-5-(pentan-3-yloxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate

Cat. No.: B12443425
CAS No.: 2413185-88-1
M. Wt: 254.32 g/mol
InChI Key: XZXCGRFGEVXWIT-RWMBFGLXSA-N
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Description

Ethyl (1S,5S,6S)-5-(pentan-3-yloxy)-7-oxabicyclo[410]hept-3-ene-3-carboxylate is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (1S,5S,6S)-5-(pentan-3-yloxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate typically involves a multi-step process. One common method includes the annulation of cyclopropenes with aminocyclopropanes, using an organic or iridium photoredox catalyst and blue LED irradiation . This method is highly diastereoselective and provides good yields for a broad range of derivatives.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemoenzymatic processes. For example, the enzymatic resolution of racemic mixtures using specific lipases can achieve high enantiomeric excess . This method is efficient and scalable, making it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl (1S,5S,6S)-5-(pentan-3-yloxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the ester group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols.

    Substitution: Ester derivatives.

Scientific Research Applications

Ethyl (1S,5S,6S)-5-(pentan-3-yloxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl (1S,5S,6S)-5-(pentan-3-yloxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites, potentially inhibiting their activity. This interaction can affect various biochemical pathways, making it a candidate for drug development.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl (1S,5S,6S)-5-(pentan-3-yloxy)-7-oxabicyclo[41

Properties

CAS No.

2413185-88-1

Molecular Formula

C14H22O4

Molecular Weight

254.32 g/mol

IUPAC Name

ethyl (1S,5S,6S)-5-pentan-3-yloxy-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate

InChI

InChI=1S/C14H22O4/c1-4-10(5-2)17-11-7-9(14(15)16-6-3)8-12-13(11)18-12/h7,10-13H,4-6,8H2,1-3H3/t11-,12-,13+/m0/s1

InChI Key

XZXCGRFGEVXWIT-RWMBFGLXSA-N

Isomeric SMILES

CCC(CC)O[C@H]1C=C(C[C@H]2[C@@H]1O2)C(=O)OCC

Canonical SMILES

CCC(CC)OC1C=C(CC2C1O2)C(=O)OCC

Origin of Product

United States

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